molecular formula C35H44O9 B158483 Taxezopidine G CAS No. 205440-22-8

Taxezopidine G

Cat. No. B158483
M. Wt: 608.7 g/mol
InChI Key: NQINDQGQJLIYFL-PBRGCZQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of taxane diterpenoids, such as Taxezopidine G, can serve as a platform for synthetic strategy development and enable new biological exploration . A unified enantiospecific approach to diverse taxane cores from the feedstock monoterpenoid (S)-carvone has been presented . The success of this approach was the use of a skeletal remodeling strategy which began with the divergent reorganization and convergent coupling of two carvone-derived fragments, facilitated by Pd-catalyzed C–C bond cleavage tactics .


Molecular Structure Analysis

The molecular formula of Taxezopidine G is C35H44O9 . The structure of Taxezopidine G was determined based on spectroscopic data .


Chemical Reactions Analysis

The synthesis of Taxezopidine G involves a series of chemical reactions. Key to the success of the approach was the use of a skeletal remodeling strategy which began with the divergent reorganization and convergent coupling of two carvone-derived fragments, facilitated by Pd-catalyzed C–C bond cleavage tactics . This coupling was followed by additional restructuring using a Sm (II)-mediated rearrangement and a bioinspired, visible-light induced, transannular [2 + 2] photocycloaddition .


Physical And Chemical Properties Analysis

Taxezopidine G is a powder . It has a molecular weight of 608.72 g/mol . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Isolation and Structural Analysis

  • Isolation from Taxus Species: Taxezopidine G has been identified and isolated from various species of the genus Taxus. In a study by Pirali-Hamedani et al. (2006), Taxezopidine G and a related compound, 10-deacetyltaxezopidine G, were isolated from the needles and young stems of Taxus baccata L. growing in Iran, marking the first instance of these compounds in this species. The structures were determined through spectroscopic data (Pirali-Hamedani et al., 2006).

Pharmacological Properties

  • Inhibition of Microtubule Depolymerization

    Research has indicated that certain taxoids, including taxezopidine variants, have the ability to inhibit Ca2+-induced depolymerization of microtubules. This property is significant in the context of cancer therapy, as it affects cell division and can potentially be utilized to inhibit the growth of cancer cells. For example, taxezopidines from Taxus cuspidata were found to have such inhibitory effects (Shigemori et al., 1999).

  • Multidrug Resistance Modulation

    Another significant application is the potential of taxezopidine variants in modulating multidrug resistance in tumor cells. This is particularly relevant in the context of chemotherapy, where drug resistance can be a major hurdle. Taxezopidine G, among other taxoids, has been shown to influence the accumulation of chemotherapeutic drugs in multidrug-resistant tumor cells, enhancing their efficacy (Kobayashi et al., 1998).

Chemical Synthesis

  • Synthetic Studies: Efforts have been made to synthesize taxezopidine variants, highlighting their importance in medicinal chemistry. A study by Hu et al. (2018) outlined a synthetic approach for constructing the complex tricyclic core of taxezopidines A and B, demonstrating the interest in these compounds for further pharmacological exploration (Hu et al., 2018).

Safety And Hazards

The safety data sheet for Taxezopidine G suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It is also mentioned that the product is for research use only and not for use in patients .

properties

IUPAC Name

[(1R,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)29(19)31(40)25-18-27(41-21(3)36)20(2)30(34(25,6)7)32(42-22(4)37)33(35)43-23(5)38/h9-15,25-27,29,31-33,40H,1,16-18H2,2-8H3/b15-14+/t25-,26-,27-,29-,31+,32+,33-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQINDQGQJLIYFL-PBRGCZQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxezopidine G

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
M Pirali-Hamedani, VR MR, SH Rezazadeh… - Journal of Medicinal …, 2005 - jmp.ir
… ﺐﻴﻛﺮﺗ Taxezopidine-G و يزﺎﺳاﺪﺟ ﺺﻟﺎﺧ ترﻮﺻ ﻪﺑ ﺪﻳدﺮﮔ ﻲﻳﺎﺳﺎﻨﺷ . … ﺐﻴﻛﺮﺗ ﻪﻌﻟﺎﻄﻣ ﻦﻳا رد Taxezopidine-G گﺮﺑ زا و ﻲﻧزﻮﺳ يﺎﻫ ﻪﺧﺎﺷﺮﺳ ناﻮﺟ يﺎﻫ … رﺎﺑ ﻦﻴﻟوا ياﺮﺑ ﻖﻴﻘﺤﺗ ﻦﻳا رد Taxezopidine- G ﻦﻴﻴﻌﺗ و يزﺎﺳاﺪﺟ ﻲﻫﺎﻴﮔ ﻪﻧﻮﮔ ﻦﻳا رد …‎
Number of citations: 6 jmp.ir
M Pirali-Hamedani, A Hadjiakhoondi… - Chemistry of natural …, 2006 - Springer
A new taxoid, 10-deacetyltaxezopidine G, and a previously reported compound (Taxezopidine G) have been isolated from the needles and young stems of Taxus baccata L. growing in …
Number of citations: 2 link.springer.com
H Shigemori, J Kobayashi - Journal of natural products, 2004 - ACS Publications
… Taxinine NN-1 (taxezopidine G) (32) showed the strongest activity toward VCR accumulation in MDR tumor cells. The value of VCR accumulation with 32 was 323% of verapamil at 1 μg/…
Number of citations: 96 pubs.acs.org
R MR Verdian, R SH - 2005 - pesquisa.bvsalud.org
… Taxezopidine-G from needles and young stems of taxus baccata L.growing in Iran … Taxezopidine-G was separated and identified. Taxezopidine-G in Taxus baccata was isolated which …
Number of citations: 0 pesquisa.bvsalud.org
YJ Chen, CY Chen, YC Shen - Journal of natural products, 1999 - ACS Publications
Two new taxoids, 2α-acetoxy-2‘,7-dideacetoxyaustrospicatine (1) and decinnamoyltaxinine E (2), have been isolated from the extracts of the seeds of the Chinese yew Taxus chinensis (…
Number of citations: 21 pubs.acs.org
YC Shen, CY Chen, YJ Chen - Planta medica, 1999 - thieme-connect.com
In addition to taxol A (1), 10-deacetyltaxol A (2), 10-deacetyl-7-epi-taxol A (3), 10-deacetylbaccatin III (5), taxuspine Z, taxezopidine G, 5α-cinnamoyloxy-9α, 10β, 13α-triacetoxy-taxa-4 (…
Number of citations: 26 www.thieme-connect.com
L Zuoping, S Qingwen - Zhong cao yao= Chinese Traditional and …, 2000 - europepmc.org
… evidences and spectral analysis, their structures were identified as taxumairol B (I), 7, 2^-bisdeacetoxy-austropicatine (II), taxine II (III), taxinine A (IV), taxinine M (V) and taxezopidine G (…
Number of citations: 3 europepmc.org
MR Verdian-Rizi, A Hadjiakhoondi… - Chemistry of natural …, 2010 - Springer
… data of 1 resembled those of taxezopidine G [14], a taxane … As taxezopidine G possessed the molecular formula C 35 H … field when compared to taxezopidine G. From these observations…
Number of citations: 3 link.springer.com
Z Li, C Wang, J Gu, Q Shi - China Journal of Chinese Materia …, 2005 - pesquisa.bvsalud.org
… mairei and identified as taxinine A (1), 9-deacetyltaxinine (2), 9-deacetyltaxinine E (3), 2-deacetyltaxinine (4), taxezopidine G (5), 2-deacetoxytaxinine J (6), 2-deacetoxytaxuspine C (7). …
Number of citations: 4 pesquisa.bvsalud.org
M Huang, X Zhao, M Zhang, J Gu, X Chen… - Bioorganic & medicinal …, 2010 - Elsevier
… The strongest increase of VCR cellular accumulation by taxezopidine G (Fig. 1) corresponded … However, taxinine and taxezopidine G can be only isolated from the seeds of the Chinese …
Number of citations: 5 www.sciencedirect.com

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